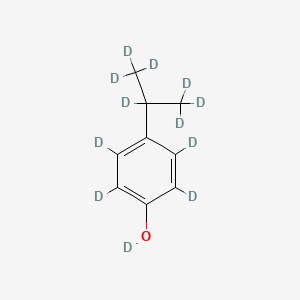
4-iso-Propylphenol-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iso-Propylphenol-d12 is a deuterated form of 4-isopropylphenol, which is a commonly used compound in various industries. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the isopropyl group.
Vorbereitungsmethoden
The preparation of 4-iso-Propylphenol-d12 involves the alkylation of phenol with propylene. This process is typically carried out in the presence of a catalyst system, such as sulfuric acid on comminuted acid clay and a molecular sieve, or trifluoromethane sulfonic acid. The reaction is conducted at temperatures ranging from 90°C to 250°C . Industrial production methods often involve the use of Friedel-Crafts catalysts like aluminum chloride or boron trifluoride in the liquid phase, or solid catalysts such as Nafion-H and PDSA .
Analyse Chemischer Reaktionen
4-iso-Propylphenol-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield p-isopropenylphenol .
Wissenschaftliche Forschungsanwendungen
4-iso-Propylphenol-d12 is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference standard for environmental testing and as a tracer in various studies. In biology and medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs. In the industry, it is used in the production of bisphenol A, a key component in the manufacture of polycarbonate plastics and epoxy resins .
Wirkmechanismus
The mechanism of action of 4-iso-Propylphenol-d12 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development. The compound’s effects are mediated through its interaction with enzymes and receptors involved in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-iso-Propylphenol-d12 is similar to other deuterated compounds, such as 4-Propylphenol-d12. its unique structure and properties make it distinct. For example, 4-Propylphenol-d12 is the deuterium-labeled form of 4-Propylphenol and is used in similar applications, but the presence of the isopropyl group in this compound provides different chemical and physical properties .
Similar Compounds
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
148.26 g/mol |
IUPAC-Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
InChI-Schlüssel |
YQUQWHNMBPIWGK-SRQDVOKDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)


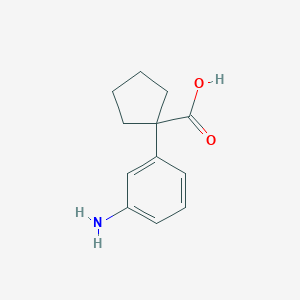
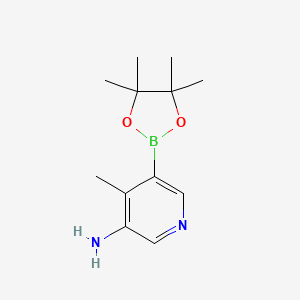

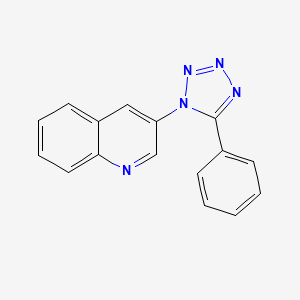

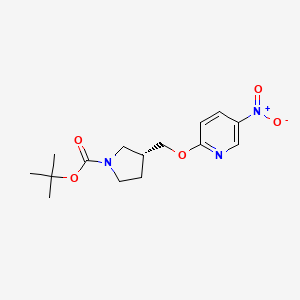
![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)


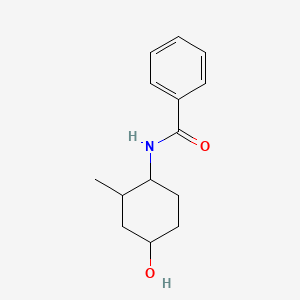
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
